1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride.
Attachment of the Morpholinophenyl Group: This step involves the coupling of the azetidine ring with 4-morpholinophenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and morpholinophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)-N-phenylazetidine-3-carboxamide: Lacks the morpholinophenyl group.
1-(3,4-difluorobenzoyl)-N-(4-piperidinophenyl)azetidine-3-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is unique due to the presence of both the 3,4-difluorobenzoyl and morpholinophenyl groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3/c22-18-6-1-14(11-19(18)23)21(28)26-12-15(13-26)20(27)24-16-2-4-17(5-3-16)25-7-9-29-10-8-25/h1-6,11,15H,7-10,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLFJNHUCORJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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